molecular formula C9H7BrN2O3 B3293904 Methyl 4-bromo-3-oxo-1,2-dihydroindazole-6-carboxylate CAS No. 885523-60-4

Methyl 4-bromo-3-oxo-1,2-dihydroindazole-6-carboxylate

Cat. No.: B3293904
CAS No.: 885523-60-4
M. Wt: 271.07 g/mol
InChI Key: XHLDPGOKCKKOAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-bromo-3-oxo-1,2-dihydroindazole-6-carboxylate is a chemical compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-3-oxo-1,2-dihydroindazole-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromo-3-nitrobenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then subjected to cyclization under acidic conditions to yield the indazole core. The final step involves esterification with methanol in the presence of a suitable catalyst to obtain the methyl ester derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-3-oxo-1,2-dihydroindazole-6-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

    Substitution: Formation of various substituted indazole derivatives.

    Reduction: Formation of hydroxylated indazole derivatives.

    Oxidation: Formation of oxidized indazole derivatives with additional functional groups.

Scientific Research Applications

Methyl 4-bromo-3-oxo-1,2-dihydroindazole-6-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory, anticancer, and antimicrobial compounds.

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

    Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-3-oxo-1,2-dihydroindazole-6-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various biological targets such as enzymes, receptors, or nucleic acids. The bromine atom and carbonyl group can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with biological macromolecules, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-chloro-3-oxo-1,2-dihydroindazole-6-carboxylate
  • Methyl 4-fluoro-3-oxo-1,2-dihydroindazole-6-carboxylate
  • Methyl 4-iodo-3-oxo-1,2-dihydroindazole-6-carboxylate

Uniqueness

Methyl 4-bromo-3-oxo-1,2-dihydroindazole-6-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets. Additionally, the bromine atom can be easily substituted with other functional groups, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

methyl 4-bromo-3-oxo-1,2-dihydroindazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O3/c1-15-9(14)4-2-5(10)7-6(3-4)11-12-8(7)13/h2-3H,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHLDPGOKCKKOAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C(=C1)Br)C(=O)NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-bromo-3-oxo-1,2-dihydroindazole-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-bromo-3-oxo-1,2-dihydroindazole-6-carboxylate
Reactant of Route 3
Methyl 4-bromo-3-oxo-1,2-dihydroindazole-6-carboxylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Methyl 4-bromo-3-oxo-1,2-dihydroindazole-6-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 4-bromo-3-oxo-1,2-dihydroindazole-6-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 4-bromo-3-oxo-1,2-dihydroindazole-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.